Methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate

Description

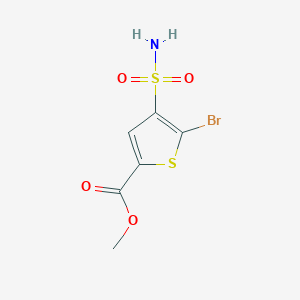

Methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate is a thiophene derivative with a molecular formula of C₆H₆BrNO₄S₂. Its structure features a sulfur-containing aromatic ring substituted with a bromine atom at the 5-position, a sulfamoyl group (-SO₂NH₂) at the 4-position, and a methyl carboxylate ester (-COOCH₃) at the 2-position . This unique arrangement of functional groups confers distinct chemical reactivity and biological activity, making it a valuable intermediate in medicinal chemistry and organic synthesis. The bromine atom enables nucleophilic substitution reactions, while the sulfamoyl group enhances binding affinity to biological targets, such as enzymes, through hydrogen bonding and electrostatic interactions .

Properties

IUPAC Name |

methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO4S2/c1-12-6(9)3-2-4(5(7)13-3)14(8,10)11/h2H,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNSCTJIPFTBBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(S1)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a thiophene derivative followed by the introduction of the sulfamoyl and carboxylate groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism by which methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the sulfamoyl group can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

To contextualize the uniqueness of methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate, a comparative analysis with structurally related thiophene derivatives is provided below:

Substituent-Specific Reactivity

Key Insights :

- Bromine Position : The 5-bromo substituent in the target compound facilitates substitution reactions at a sterically accessible site, unlike 4-bromo analogs (e.g., Methyl 4-bromo-5-formylthiophene-2-carboxylate), where bromine may hinder reactivity due to adjacent groups .

- Sulfamoyl vs.

- Fluorine vs. Sulfamoyl : Fluorine in Methyl 5-bromo-4-fluorothiophene-2-carboxylate improves metabolic stability in pharmaceuticals but lacks the sulfamoyl group’s enzyme-binding versatility .

Key Insights :

- The sulfamoyl group in the target compound provides a dual role: enhancing solubility via polarity and enabling strong interactions with enzyme active sites, unlike methyl or phenyl substituents in analogs .

- Bromine’s electron-withdrawing effect stabilizes the thiophene ring, improving metabolic resistance compared to non-halogenated derivatives .

Key Insights :

- The carboxylate ester in the target compound allows straightforward hydrolysis to carboxylic acids, enabling further derivatization, a feature shared with Methyl 4-bromo-5-formylthiophene-2-carboxylate but absent in non-ester analogs .

- The sulfamoyl group’s redox activity (e.g., reduction to thiols) distinguishes it from inert substituents like cyano or methyl .

Biological Activity

Methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a thiophene ring with a bromine atom and a sulfamoyl group attached to it. Its molecular formula is , with a molecular weight of approximately 305.14 g/mol. The presence of these functional groups contributes to its unique chemical behavior and biological activity.

The compound's biological effects are primarily mediated through its interaction with specific molecular targets within cells. The sulfamoyl group can bind to enzymes or receptors, modulating their activity, which may lead to various biological effects, including:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.

- Anti-inflammatory Effects : Evidence suggests that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Antitumor Activity

Recent studies have highlighted the anticancer potential of this compound. It was tested against various cancer cell lines, demonstrating significant antiproliferative effects. The following table summarizes the IC50 values observed in different cell lines:

| Cell Line | IC50 Range (μM) |

|---|---|

| A549 | 1.81 - 9.73 |

| HeLa | 1.81 - 9.73 |

| MCF-7 | 1.81 - 9.73 |

| Du-145 | 1.81 - 9.73 |

The proposed mechanism for its antitumor activity involves the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through interference with the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory and cancerous processes.

Antimicrobial Activity

In vitro studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. For instance, it exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential.

Case Studies

Case Study 1: Anticancer Efficacy

A notable study evaluated the compound's effects in a mouse model, where it significantly reduced serum IL-1β levels without affecting TNF-α levels, indicating selective engagement with the NLRP3 pathway. This suggests a targeted approach in modulating inflammatory responses associated with tumor growth.

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory effects of this compound in rodent models. Results showed a marked reduction in inflammatory markers, supporting its potential as a therapeutic agent in treating inflammatory diseases.

Summary of Findings

The biological activity of this compound underscores its potential as a multi-functional compound with applications in both antimicrobial and anticancer therapies. Further research is warranted to explore its full pharmacological profile and therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.